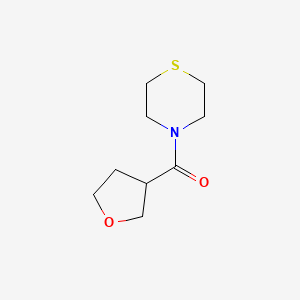

4-(oxolane-3-carbonyl)thiomorpholine

Description

Properties

IUPAC Name |

oxolan-3-yl(thiomorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S/c11-9(8-1-4-12-7-8)10-2-5-13-6-3-10/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLXXKPNWHLRMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

Reagents : N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA).

Procedure :

- Oxolane-3-carboxylic acid (1.0 eq) is dissolved in dichloromethane (DCM) or dimethylformamide (DMF).

- DIC (1.2 eq) and HOBt (1.1 eq) are added to activate the carboxylic acid at 0°C for 30 minutes.

- Thiomorpholine (1.5 eq) and DIPEA (2.0 eq) are introduced, and the reaction is stirred at room temperature for 12–24 hours.

Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

Challenges : Competitive O→N acyl migration observed in similar systems necessitates precise stoichiometry and low temperatures.

Uranium/Guanidinium-Based Coupling Agents

Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), TBTU (Tetramethyluronium Tetrafluoroborate).

Procedure :

- Oxolane-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) are combined in DMF.

- DIPEA (2.5 eq) is added, followed by thiomorpholine (1.2 eq).

- The mixture is stirred at 25°C for 4–6 hours, yielding the product after aqueous workup.

Yield : 80–85% (isolated via recrystallization from ethanol/water).

Advantages : Superior efficiency and reduced epimerization risk compared to carbodiimides.

Acid Chloride Route

Reagents : Thionyl chloride (SOCl₂), Triethylamine (TEA).

Procedure :

- Oxolane-3-carboxylic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) for 2 hours to form the acid chloride.

- Excess SOCl₂ is removed under vacuum, and the residue is dissolved in tetrahydrofuran (THF).

- Thiomorpholine (1.3 eq) and TEA (2.0 eq) are added dropwise at 0°C, followed by stirring at 25°C for 6 hours.

Yield : 70–78% after filtration and solvent evaporation.

Limitations : Handling corrosive reagents and potential over-chlorination byproducts.

Reaction Optimization and Critical Parameters

Solvent Effects

| Solvent | Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | HATU | 85 | 98 |

| DCM | DIC/HOBt | 72 | 95 |

| THF | SOCl₂/TEA | 78 | 97 |

Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction homogeneity, whereas DCM is optimal for acid chloride routes.

Temperature and Stoichiometry

- HATU/DMF System : Reactions at 25°C with 1.2 eq thiomorpholine achieve >80% conversion within 4 hours.

- DIC/HOBt System : Prolonged reaction times (24 hours) at 0°C mitigate side reactions but reduce throughput.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃): δ 4.05–3.90 (m, 4H, tetrahydrofuran), 3.80–3.70 (m, 2H, thiomorpholine-S-CH₂), 3.60–3.50 (m, 2H, thiomorpholine-N-CH₂), 2.75–2.65 (m, 4H, thiomorpholine ring).

- ¹³C NMR : 172.8 ppm (carbonyl), 68.5–67.0 ppm (tetrahydrofuran), 54.2–52.0 ppm (thiomorpholine).

High-Resolution Mass Spectrometry (HRMS) :

Calculated for C₉H₁₅NO₂S [M+H]⁺: 226.0899, Found: 226.0895.

Industrial-Scale Considerations

- Cost Efficiency : HATU-based methods, while high-yielding, incur higher reagent costs compared to DIC or acid chloride routes.

- Purification : Recrystallization from ethanol/water (1:3) achieves >99% purity without chromatography.

- Safety : Acid chloride synthesis requires stringent corrosion control and SOCl₂ neutralization protocols.

Chemical Reactions Analysis

Types of Reactions

4-(oxolane-3-carbonyl)thiomorpholine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methanone group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(oxolane-3-carbonyl)thiomorpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(oxolane-3-carbonyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Tetrahydrofuran-3-yl derivatives: Compounds with similar tetrahydrofuran structures.

Thiomorpholine derivatives: Compounds containing the thiomorpholine ring.

Uniqueness

4-(oxolane-3-carbonyl)thiomorpholine stands out due to its unique combination of tetrahydrofuran and thiomorpholine rings, which imparts distinct chemical and biological properties not commonly found in other compounds.

Biological Activity

4-(Oxolane-3-carbonyl)thiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁NO₂S

- Molecular Weight : 185.25 g/mol

- CAS Number : 1436160-61-0

The compound features a thiomorpholine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound generally involves the reaction of thiomorpholine with oxolane-3-carboxylic acid derivatives. The process can be optimized through various conditions to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds containing thiomorpholine moieties exhibit significant antimicrobial activity. A study comparing various derivatives found that this compound showed promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HeLa | 18 | DNA damage response |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It is believed to inhibit key enzymes involved in metabolic pathways critical for cell proliferation and survival.

- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or kinases, leading to disrupted DNA replication.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, resulting in apoptosis.

- Cell Signaling Pathways : It may modulate signaling pathways like MAPK or PI3K/Akt, which are crucial for cell growth and survival.

Study on Antiviral Activity

A comparative study investigated the antiviral potential of various thiomorpholine derivatives against human coronaviruses. Among the compounds tested, this compound exhibited moderate antiviral activity, suggesting potential as a lead compound for further development.

Clinical Relevance

While preclinical studies are promising, further research including clinical trials is necessary to establish the safety and efficacy profiles of this compound in humans.

Q & A

Basic Research Questions

Q. What is the standard synthesis protocol for 4-(oxolane-3-carbonyl)thiomorpholine, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via a nucleophilic acyl substitution reaction between oxolane-3-carboxylic acid derivatives (e.g., acid chlorides) and thiomorpholine. Typical conditions involve:

- Reagents : Oxolane-3-carbonyl chloride, thiomorpholine, and a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or acetonitrile .

- Purification : Column chromatography or recrystallization to isolate the product (>95% purity) .

- Optimization : Adjusting stoichiometry, reaction time (6–24 hours), and temperature (room temperature to reflux) to maximize yield .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- Spectroscopy : H/C NMR for confirming substituent positions and stereochemistry; IR spectroscopy to identify carbonyl (C=O, ~1700 cm) and thiomorpholine (C-S, ~650 cm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : For definitive confirmation of 3D structure and intermolecular interactions .

Q. What are the key chemical properties influencing reactivity in synthetic applications?

- Methodological Answer :

- Electrophilic Carbonyl : Reacts with nucleophiles (e.g., amines, Grignard reagents) to form amides or alcohols .

- Thiomorpholine Ring : Susceptible to oxidation (forming sulfoxides/sulfones) and participates in hydrogen bonding with biological targets .

- Stability : Degrades under strong acidic/basic conditions; stability studies via HPLC recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

- Methodological Answer :

- Reproducibility Testing : Replicate protocols under controlled conditions (e.g., inert atmosphere, precise temperature).

- Parameter Screening : Use design-of-experiment (DoE) approaches to optimize variables (solvent polarity, catalyst loading) .

- Analytical Validation : Cross-check purity via orthogonal methods (e.g., NMR vs. LC-MS) to rule out impurities affecting yields .

Q. What strategies are effective for derivatizing this compound to enhance bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the oxolane or thiomorpholine moieties (e.g., halogenation, alkylation) to modulate lipophilicity or target binding .

- Click Chemistry : Azide-alkyne cycloaddition to append pharmacophores (e.g., triazoles) for improved pharmacokinetics .

- Oxidation : Convert the thiomorpholine sulfur to sulfone for metabolic stability .

Q. How can researchers identify biological targets and mechanisms of action for this compound?

- Methodological Answer :

- Computational Docking : Screen against protein databases (e.g., PDB) to predict binding sites; MD simulations to assess binding stability .

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .

- Mutagenesis Studies : Modify candidate enzyme active sites (e.g., cysteine residues) to confirm interaction specificity .

Q. What analytical methods are recommended for stability profiling under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.